molecular formula C7H13Cl3N4O2 B161838 1,1-Di-(2-chloroethyl)-4-nitroso-4-(2-chloroethyl)semicarbazide CAS No. 127158-47-8

1,1-Di-(2-chloroethyl)-4-nitroso-4-(2-chloroethyl)semicarbazide

Cat. No. B161838
CAS RN: 127158-47-8
M. Wt: 291.6 g/mol
InChI Key: MMDWYNNMADUUBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-Di-(2-chloroethyl)-4-nitroso-4-(2-chloroethyl)semicarbazide, commonly known as C2 or Semustine, is a synthetic compound that belongs to the group of nitrosoureas. It has been widely used in scientific research for its antitumor properties, making it an important subject of study in the field of oncology.

Mechanism of Action

C2 is a highly reactive molecule that can form covalent bonds with DNA, RNA, and proteins. Its primary target is DNA, where it forms adducts with the purine bases, leading to the formation of inter-strand crosslinks. These crosslinks prevent DNA replication and transcription, ultimately leading to cell death.
Biochemical and Physiological Effects:
C2 has been shown to have a variety of biochemical and physiological effects, including DNA damage, apoptosis, and inhibition of angiogenesis. It has also been shown to induce oxidative stress and disrupt cellular metabolism, leading to changes in cell signaling pathways.

Advantages and Limitations for Lab Experiments

C2 has several advantages for lab experiments, including its high potency and specificity for cancer cells. However, it also has several limitations, including its potential toxicity to normal cells and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on C2, including the development of more efficient synthesis methods, the optimization of its antitumor properties, and the exploration of its potential use in combination with other drugs. Additionally, further studies are needed to better understand its mechanism of action and its effects on normal cells.

Synthesis Methods

C2 is synthesized through the reaction of 1,1,2-trichloroethane with semicarbazide hydrochloride in the presence of sodium hydroxide and nitrite. The process involves several steps and requires careful control of reaction conditions to ensure the purity and yield of the final product.

Scientific Research Applications

C2 has been extensively studied for its potential use as an antitumor agent. It has been shown to be effective against a wide range of cancer cell lines, including lung, breast, and colon cancer. Its mechanism of action involves the formation of DNA adducts, which disrupt the replication and transcription of cancer cells, leading to cell death.

properties

CAS RN

127158-47-8

Molecular Formula

C7H13Cl3N4O2

Molecular Weight

291.6 g/mol

IUPAC Name

3-[bis(2-chloroethyl)amino]-1-(2-chloroethyl)-1-nitrosourea

InChI

InChI=1S/C7H13Cl3N4O2/c8-1-4-13(5-2-9)11-7(15)14(12-16)6-3-10/h1-6H2,(H,11,15)

InChI Key

MMDWYNNMADUUBE-UHFFFAOYSA-N

SMILES

C(CCl)N(CCCl)NC(=O)N(CCCl)N=O

Canonical SMILES

C(CCl)N(CCCl)NC(=O)N(CCCl)N=O

Other CAS RN

127158-47-8

synonyms

1,1-DCNCS
1,1-di-(2-chloroethyl)-4-nitroso-4-(2-chloroethyl)semicarbazide

Origin of Product

United States

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